molecular formula C10H13NO2 B1606341 2-Acetamidophenethyl Alcohol CAS No. 69258-86-2

2-Acetamidophenethyl Alcohol

Cat. No. B1606341
CAS RN: 69258-86-2
M. Wt: 179.22 g/mol
InChI Key: USNPJOCIOSNHDE-UHFFFAOYSA-N
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Description

2-Acetamidophenethyl Alcohol is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is N - [2- (2-hydroxyethyl)phenyl]acetamide .


Molecular Structure Analysis

The molecular structure of this compound includes an acetamide group (CH3CONH2) and a phenethyl alcohol group (C6H5CH2CH2OH). The InChI representation of the molecule is InChI=1S/C10H13NO2/c1-8(13)11-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) .

Scientific Research Applications

Supersaturation and Precipitation Process Analysis

In the study of antisolvent precipitation processes, acetaminophen served as a model drug to explore the supersaturation and precipitation process with supercritical CO2. This research highlighted the potential of using acetaminophen in studying the optimization of particle size and product yield in pharmaceutical manufacturing processes (Bristow et al., 2001).

Enzymatic Synthesis and Industrial Applications

2-Phenylethyl acetate, a compound related to the flavor and fragrance industry, has been synthesized enzymatically in solvent-free systems, using acetaminophen derivatives as starting materials. This approach emphasizes the role of green chemistry in producing compounds of industrial relevance, offering a more environmentally friendly alternative to traditional chemical synthesis methods (Kuo et al., 2014).

Environmental Degradation Studies

Research involving the degradation of acetaminophen in environmental samples focuses on understanding the fate of pharmaceutical compounds in water bodies. For instance, the enhanced photoactivity of graphene/titanium dioxide nanocomposites for the removal of acetaminophen highlights innovative approaches to water treatment and pollution control (Tao et al., 2015).

Advanced Oxidation Processes

The study of high active amorphous Co(OH)2 nanocages as activators for peroxymonosulfate in boosting acetaminophen degradation provides insights into advanced oxidation processes for treating pharmaceutical pollutants. This research demonstrates the efficacy of novel materials in environmental remediation technologies (Qi et al., 2020).

Chemical Synthesis and Catalysis

The role of acetaminophen derivatives in chemical synthesis, particularly in the oxidation of alcohols to carboxylic acids under mild conditions, illustrates the compound's utility in catalysis and synthetic organic chemistry. Such studies offer pathways to develop more efficient and selective chemical reactions (Rafiee et al., 2018).

Safety and Hazards

Safety data sheets suggest that contact with 2-Acetamidophenethyl Alcohol should be avoided and suitable protective clothing should be worn. It is advised against for medicinal, household, or other use . It is also suggested to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

N-[2-(2-hydroxyethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNPJOCIOSNHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219323
Record name Acetanilide, 2'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69258-86-2
Record name Acetanilide, 2'-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069258862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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